molecular formula C13H13NO2 B15161499 N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide CAS No. 655242-10-7

N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide

Cat. No.: B15161499
CAS No.: 655242-10-7
M. Wt: 215.25 g/mol
InChI Key: XWCHBGMHOSYTFS-UHFFFAOYSA-N
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Description

N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide is a synthetic organic compound featuring a pentynone backbone substituted with a phenyl group and an acetamide functionality. This structure incorporates several pharmacologically relevant features, including a conjugated system with a carbonyl group (C=O) and a rigid alkyne spacer, which are common in compounds investigated for their potential biological activities . The acetamide group (-NHCOCH3) is a prevalent motif in medicinal chemistry, often contributing to metabolic stability and binding affinity in drug-like molecules. While the specific biological profile of this compound requires further investigation by researchers, compounds with similar structural frameworks, such as 5-phenylpent-1-en-4-yn-3-one, have been documented as key intermediates in the synthesis of heterocyclic systems like pyrazoles, which are of significant interest in pharmaceutical development . The carbonyl and acetylene groups present in its structure may also lend utility in materials science and chemical synthesis, particularly in reactions like condensations or as a building block for more complex molecular architectures. This product is provided exclusively for laboratory research and chemical analysis. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

655242-10-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-(3-oxo-5-phenylpent-4-yn-2-yl)acetamide

InChI

InChI=1S/C13H13NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,1-2H3,(H,14,15)

InChI Key

XWCHBGMHOSYTFS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C#CC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Scientific Research Applications

N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Structural Features and Substituent Effects

The target compound’s unique combination of a phenyl group, alkyne, and ketone distinguishes it from other acetamides. Below is a comparative analysis of structural motifs and their implications:

Compound Key Substituents Impact on Properties Reference
N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide Phenyl, alkyne, ketone Enhanced rigidity, potential for π-π stacking (phenyl), and reactive ketone for derivatization. N/A
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-... Pyridazinone, methoxybenzyl, bromophenyl Agonist activity for FPR2 receptors; high specificity due to aromatic and electron-donating groups.
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-yl...) Pyrrolidine, methoxyphenyl, quinazoline Anti-cancer activity via sulfonyl and quinazoline moieties; improved solubility.
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenyl...) Thiazolidinone, sulfonyl, phenylimino Enhanced antifungal/antibacterial potential due to sulfur-containing groups.
N-(3-Chloro-4-hydroxyphenyl)acetamide Chloro, hydroxylphenyl Photolytic degradation products of paracetamol; modified polarity and reactivity.

Key Observations :

  • Rigidity vs. ().
  • Electron Effects : Unlike trichloro-acetamides (), the target lacks strong electron-withdrawing groups, which may reduce crystallographic packing efficiency but improve metabolic stability.
  • Bioactivity Drivers: Sulfonyl and thiazolidinone groups () enhance antifungal activity, while pyridazinone () and quinazoline () moieties correlate with receptor targeting.
Antimicrobial and Antifungal Activity
  • Gram-positive Bacteria : Compounds 47 and 48 () with benzo[d]thiazole-sulfonyl-piperazine substituents show potent activity. The target compound’s phenyl-alkyne-ketone scaffold may lack similar efficacy unless conjugated with sulfonamides.
  • Fungal Activity: Compounds 49 and 50 () with thiazol-2-yl and chloropyridin-2-yl groups exhibit antifungal properties.
Enzyme Inhibition
  • MAO-B and BChE Inhibition : Acetamides with benzothiazole-piperidine linkers () show polypharmacological inhibition. The target’s alkyne may hinder binding to these enzymes compared to planar heterocycles.
  • FPR2 Agonism: Pyridazinone derivatives () activate FPR2 via methoxybenzyl groups. The target’s phenyl-alkyne lacks the electron-rich substituents required for similar receptor interactions.
Anti-Cancer Potential
  • Quinazoline-sulfonyl acetamides () demonstrate activity against HCT-1 and MCF-7 cell lines. The target’s ketone and alkyne may offer alternative mechanisms, such as pro-drug activation via ketone reduction.

Physicochemical Properties

  • Solubility : The phenyl and alkyne groups reduce water solubility compared to polar derivatives like N-(4-nitrophenyl)acetamide ().
  • Crystallinity : Meta-substituted trichloro-acetamides () form stable crystals due to strong intermolecular interactions. The target’s alkyne may disrupt packing, leading to amorphous solid forms.

Biological Activity

N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a phenyl group and a ketone functional group. This article explores its biological activity, synthesis methods, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features both alkyne and ketone functionalities, which are known to influence its reactivity and biological interactions. The presence of these functional groups suggests potential for diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. These methods allow for the introduction of different substituents, enabling further exploration of the compound's biological properties. For example, the compound can be synthesized via:

  • Alkyne coupling reactions : Utilizing transition metal catalysts to facilitate the formation of the alkyne bond.
  • Acetylation reactions : Introducing the acetamide group through acylation techniques.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. The unique combination of structural features may enhance its efficacy against certain pathogens.

A comparative analysis with structurally related compounds reveals:

Compound NameStructure FeaturesAntimicrobial Activity
N-(1-Methoxy-3-Oxo-5-phenylpent-4-en-2-yl)acetamideContains a methoxy groupVaries based on substitution
4-AcetylphenolSimple aromatic ketoneLimited due to lack of alkyne
3-Amino-N-(5-phenyltetrahydrofuran)acetamideContains an amine instead of a ketoneDifferent activity profile

The presence of the alkyne and ketone functionalities in this compound may contribute to unique reactivity patterns and biological interactions not present in simpler analogs.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving related acetamides have shown low nanomolar activity against human epidermoid carcinoma (KB cell line). Although specific data on this compound is limited, its structural analogs suggest potential for anticancer activity.

Case Studies and Research Findings

Recent investigations have focused on the interaction mechanisms of this compound with biological targets. For example:

  • Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects, including anti-inflammatory responses.
  • Structure-Uptake Relationship Studies : A study on oxazolidinones highlighted how molecular structure impacts accumulation in Gram-negative bacteria, suggesting similar studies could elucidate uptake mechanisms for this compound .

Preparation Methods

Reaction Design and Substrate Selection

The core structure of N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide shares similarities with β-acylated enamides, which are accessible via visible-light-mediated cross-dehydrogenative coupling (CDC). A representative protocol involves reacting enamides with aldehydes in the presence of a photocatalyst and oxidant. For instance, N-benzyl-N-(3-oxo-1,3-diphenylprop-1-en-1-yl)acetamide (3aa) was synthesized using Na₂-eosin Y (2 mol%) as a photocatalyst and tert-butyl peroxybenzoate (TBPB, 3.0 eq) as an oxidant in ethyl acetate under 60 W blue LED irradiation. This method achieves β-acylation through radical intermediates, enabling the installation of the ketone group at the β-position relative to the acetamide.

Optimization of Reaction Conditions

Critical parameters for this method include:

  • Light source : Blue LEDs (60 W) provide optimal excitation for Na₂-eosin Y, generating reactive oxygen species (ROS) that facilitate hydrogen atom transfer (HAT).
  • Solvent : Anhydrous ethyl acetate ensures solubility of both enamide and aldehyde substrates while minimizing side reactions.
  • Temperature : Room temperature (25–30°C) avoids thermal degradation of photogenerated intermediates.

Scalability was demonstrated in a gram-scale synthesis of 3aa (1.14 g, 80% yield), confirming the practicality of this approach for industrial applications.

Transition-Metal-Mediated Alkyne Incorporation

Sonogashira Coupling for Phenylacetylene Installation

The phenylacetylene moiety in this compound can be introduced via palladium-catalyzed Sonogashira coupling. A modified procedure from metal-free ynesulfonamide synthesis suggests using a palladium-copper catalytic system to couple terminal alkynes with halogenated precursors. For example, 1-phenylprop-2-yn-1-one was synthesized via coupling of phenylacetylene with a brominated ketone under Pd(OAc)₂ catalysis. Adapting this to the target compound would require:

  • Substrate : A brominated enamide intermediate (e.g., N-(3-oxo-2-bromopentan-4-yn-2-yl)acetamide).
  • Catalyst : Pd(OAc)₂ (10 mol%) with CuI as a co-catalyst.
  • Conditions : DMF as solvent, triethylamine as base, 80°C for 12 h.

Alkyne-Ketone Sequential Assembly

An alternative route involves constructing the alkyne-ketone backbone prior to acetamide formation. For instance, 1-(naphthalen-2-yl)prop-2-yn-1-one was prepared by reacting naphthalene-2-carbaldehyde with propiolic acid derivatives under basic conditions. Applying this to the target compound:

  • Synthesize 5-phenylpent-4-yn-3-one via alkyne-ketone coupling.
  • Introduce the acetamide group via nucleophilic acyl substitution using acetyl chloride and a primary amine.

Sequential Acylation and Oxidation Strategies

Stepwise Functionalization of Propargylamines

Propargylamines serve as versatile intermediates for introducing both the alkyne and acetamide groups. A two-step protocol could involve:

  • Acylation : Reacting propargylamine with acetyl chloride in dichloromethane (DCM) at 0°C to form N-propargylacetamide.
  • Oxidation : Treating the intermediate with pyridinium chlorochromate (PCC) in DCM to oxidize the propargyl alcohol to a ketone.

This method mirrors the synthesis of N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide , where oxidation of a secondary alcohol to a ketone is achieved with PCC.

Hydrolysis of Tertiary Enamides

Tertiary enamides, such as N-benzyl-N-(3-oxo-1,3-diphenylprop-1-en-1-yl)acetamide , can be hydrolyzed under acidic conditions to yield secondary amides. For the target compound:

  • Synthesize a tertiary enamide precursor via CDC.
  • Hydrolyze the enamide using concentrated HCl in THF at 50°C for 24 h.

This approach affords the secondary acetamide with high purity (93% yield in model systems).

Post-Synthetic Modifications and Derivitization

Hydrogenation of Alkyne Moieties

The alkyne group in this compound can be selectively hydrogenated to an alkane using Pd/C under H₂ atmosphere. For example, hydrogenation of 3aa at 50°C for 12 h yielded the saturated analog in 67% yield.

Functional Group Interconversion

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol without affecting the acetamide group.
  • Boc Deprotection : Treatment with ZnBr₂ in DCM removes tert-butoxycarbonyl (Boc) protecting groups, enabling further functionalization.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Photocatalyzed CDC reactions benefit from continuous flow systems, which enhance light penetration and heat dissipation. A customized dark cassette with LED arrays (Figure S1 in) ensures consistent irradiation, achieving 80% yield in gram-scale syntheses.

Purification Techniques

Flash column chromatography with petroleum ether/ethyl acetate (10:1 v/v) effectively isolates the target compound from by-products. Industrial setups may employ simulated moving bed (SMB) chromatography for higher throughput.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: The synthesis of structurally similar acetamides typically involves multi-step reactions, including condensation, substitution, or cyclization. For example, intermediates with ketone and alkyne groups may require base-catalyzed coupling (e.g., triethylamine) under anhydrous conditions . Optimization involves adjusting solvent polarity (DMF or dichloromethane), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC (Rf value comparison) or HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., acetyl methyl groups at ~2.1 ppm, aromatic protons at 7.2–7.6 ppm) and carbonyl signals (~168–170 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI/APCI(+) for exact mass) and fragmentation patterns .
  • FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm1^{-1}, alkyne C≡C stretch at ~2100 cm1^{-1}) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer: Screen for enzyme inhibition (e.g., lipoxygenase, kinase) or receptor binding (e.g., GPCRs) using in vitro assays. For instance:

  • Enzyme Assays : Measure IC50_{50} values via spectrophotometric methods (e.g., inhibition of prostaglandin synthesis) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer: Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Key steps:

  • Data Collection : Use a synchrotron source for high-resolution data (<1.0 Å) to resolve electron density maps for the alkyne and acetamide moieties .
  • Hydrogen Bonding Analysis : Apply graph-set theory to identify intermolecular interactions (e.g., N–H···O=C motifs) influencing crystal packing .

Q. What strategies address contradictory results in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer: Investigate pharmacokinetic parameters:

  • Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation .
  • Solubility-Lipophilicity Balance : Measure logP (octanol-water partition coefficient) and adjust substituents (e.g., introduce polar groups on the phenyl ring) .
  • Protein Binding : Conduct serum albumin binding assays to evaluate free drug availability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS):

  • Target Selection : Prioritize receptors with conserved binding pockets (e.g., kinases, nuclear receptors) based on structural homology .
  • Binding Affinity Validation : Cross-validate docking scores (∆G) with experimental IC50_{50} data .

Q. What synthetic challenges arise from the alkyne and ketone functional groups, and how can they be mitigated?

  • Methodological Answer:

  • Alkyne Stability : Avoid protic solvents to prevent hydration; use inert atmospheres (N2_2/Ar) during reactions .
  • Ketone Reactivity : Protect the ketone as a ketal/acetal during nucleophilic substitutions, followed by acidic deprotection .

Comparative Analysis Table

Compound AnalogStructural FeaturesBiological ActivityKey Differentiation from Target Compound
N-(4-acetylphenyl)-... (Ref )Thieno[2,3-d]pyrimidine coreAnticancer (IC50_{50} 5 µM)Lacks alkyne group; higher metabolic stability
Thienopyrimidine Derivative ASimplified oxadiazole ringAntiviralReduced steric hindrance
Oxadiazole Compound BNo thienopyrimidineAntifungalLower solubility (logP 3.2 vs. 2.8 in target)

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